molecular formula C19H16N2O2S B2892665 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-99-0

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2892665
CAS No.: 866807-99-0
M. Wt: 336.41
InChI Key: OCKCUZKSLNMHKT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound based on the chromeno[2,3-d]pyrimidine scaffold, a heterocyclic system recognized for its potential in medicinal chemistry research. Compounds within this structural class have demonstrated significant biological activities, with recent studies highlighting their promise as anticancer agents, particularly against aggressive cancers like triple-negative breast cancer (TNBC) . Chromeno[2,3-d]pyrimidinone derivatives have shown efficacy in reducing cancer cell viability, inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis (programmed cell death) . The mechanism of action for this class of compounds is an area of active investigation. Fused pyrimidine systems are known to be effective in inhibiting the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase that is often overexpressed in cancer cells and drives uncontrolled proliferation . The planar, polycyclic structure of chromeno[2,3-d]pyrimidines allows them to interact with biological targets such as enzyme active sites . The specific substitution pattern on the core scaffold, including the 2-methoxyphenyl and 7-methyl groups on this particular compound, is critical to its reactivity, binding affinity, and overall bioactivity, making it a valuable building block for hit-to-lead optimization campaigns . This product is intended for non-human research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-7-8-15-12(9-11)10-14-18(23-15)20-17(21-19(14)24)13-5-3-4-6-16(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKCUZKSLNMHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chromene Derivatives with Thiourea Analogs

A primary method involves the cyclocondensation of 7-methyl-2H-chromen-2-one with 2-methoxyphenylthiourea under acidic conditions. This approach utilizes glacial acetic acid as both solvent and catalyst, facilitating the formation of the pyrimidine-thione core.

Procedure :

  • Reactants :
    • 7-Methyl-2H-chromen-2-one (5 mmol)
    • 2-Methoxyphenylthiourea (5 mmol)
    • Glacial acetic acid (15 mL)
  • Conditions :

    • Reflux at 120°C for 6–8 hours under nitrogen atmosphere.
    • Progress monitored via thin-layer chromatography (TLC).
  • Workup :

    • Cool the mixture to room temperature.
    • Precipitate the product by adding ice-cold water.
    • Filter and recrystallize from ethanol to yield pale-yellow crystals (Yield: 68–72%).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon of the chromenone, followed by intramolecular cyclization and dehydration (Figure 1).

Multicomponent Reactions Using Arylhydrazonals

A high-pressure Q-tube-assisted method, adapted from thiochromeno[4,3-b]pyridine syntheses, enables efficient one-pot assembly.

Procedure :

  • Reactants :
    • 3-Oxo-2-(2-methoxyphenylhydrazonoyl)propanal (5 mmol)
    • 7-Methylchroman-4-one (5 mmol)
    • Ammonium acetate (10 mmol)
  • Conditions :

    • Heat at 170°C in acetic acid (15 mL) using a Q-tube reactor for 45 minutes.
  • Workup :

    • Filter the cooled mixture and wash with ethanol.
    • Recrystallize from dimethylformamide (DMF)/acetone (3:2) (Yield: 85–89%).

Advantages :

  • Reduced reaction time (45 minutes vs. 6–8 hours).
  • Higher yields due to suppressed side reactions.

Post-Synthetic Modifications

Sulfurization of Pyrimidinone Precursors

The thione group can be introduced via treatment of 4-oxopyrimidine intermediates with phosphorus pentasulfide (P₂S₅).

Procedure :

  • Reactants :
    • 2-(2-Methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (5 mmol)
    • P₂S₅ (10 mmol)
  • Conditions :

    • Reflux in dry xylene (20 mL) for 4 hours.
  • Workup :

    • Quench with ice water and extract with dichloromethane.
    • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) (Yield: 75–78%).

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies identify acetic acid as optimal for cyclocondensation, while protic solvents (e.g., ethanol) reduce yields due to premature precipitation.

Table 1 : Solvent Effects on Reaction Yield

Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid 120 6 72
Ethanol 78 8 58
DMF 130 5 65

Pressure-Dependent Synthesis

Q-tube reactors enhance yields by 15–20% compared to conventional reflux, attributed to improved mass transfer and thermal stability.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.89 (m, 4H, aromatic-H), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • IR (KBr): 1620 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the planar chromeno-pyrimidine system and intramolecular hydrogen bonding between S1 and N2 (Figure 2).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Core Structure Variations

Chromeno[2,3-d]pyrimidine derivatives are often compared to other fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which differ in the fused aromatic ring (e.g., pyran vs. thiophene). These structural differences impact planarity, solubility, and interactions with biological targets:

  • Thieno[2,3-d]pyrimidines: The sulfur atom in the thiophene ring increases electron density, which may enhance binding to receptors like 5-HT₂A (e.g., compounds in showed 5-HT₂A antagonism) .
  • Pyrano[2,3-d]pyrimidines: Oxygen in the pyran ring contributes to hydrogen bonding, as seen in naphtho-fused derivatives with antibacterial activity () .

Substituent Effects on Bioactivity

The substituents at positions 2, 4, and 7 significantly modulate activity:

Compound Name Substituents Bioactivity Highlights Reference
Target Compound 2-(2-Methoxyphenyl), 7-methyl, 4-thione Anticancer (hypothesized)
2-(3,4-Dimethoxyphenyl)-7-methyl analog 3,4-Dimethoxyphenyl, 7-methyl, 4-thione Higher lipophilicity (ZINC2691575)
5H-Chromeno[2,3-d]pyrimidine derivatives 2-Amino, 3-cyano groups Antibacterial (MIC: 8–32 µg/mL)
25X-NBOMe series (e.g., 25I-NBOMe) Halogenated dimethoxyphenyl groups Psychoactive (5-HT₂A agonism)
Thiazolo[4,5-d]pyrimidines Chloro, methylthio groups Antibacterial (vs. S. aureus)
  • Methoxy Groups: The 2-methoxyphenyl group in the target compound may enhance membrane permeability compared to non-substituted analogs. However, 3,4-dimethoxy derivatives () show higher lipophilicity, which could improve CNS penetration but reduce aqueous solubility .
  • Thione vs.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Increased lipophilicity (e.g., from methoxy or methyl groups) correlates with enhanced cellular uptake but may reduce solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., –Cl, –Br) improve DNA intercalation in anticancer analogs, while electron-donating groups (e.g., –OCH₃) favor receptor binding .
  • Hydrogen Bonding: The 4-thione group’s ability to act as both donor and acceptor may improve target engagement compared to 4-oxo derivatives .

Biological Activity

The compound 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 330.39 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes involving chromone and pyrimidine derivatives. These synthetic routes are crucial for obtaining compounds with desired biological activities.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

Compounds within this chemical family have been evaluated for their antitumor properties. For example, thieno[2,3-d]pyrimidine derivatives have been reported to inhibit tumor cell growth effectively. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

Some studies suggest that chromeno[2,3-d]pyrimidine derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce neutrophil migration in response to inflammatory stimuli. This activity is particularly relevant in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Some compounds may modulate receptor activity (e.g., G-protein coupled receptors) influencing cellular signaling pathways associated with inflammation and cancer progression.

Study 1: Antibacterial Evaluation

A study conducted on a series of pyrimidine derivatives demonstrated that certain modifications enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower for modified compounds compared to standard antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Standard Antibiotic816
2-(2-methoxyphenyl)-7-methyl derivative48

Study 2: Antitumor Activity

In vitro assays on breast cancer cell lines indicated that the compound significantly inhibited cell proliferation. The IC50_{50} values were determined through MTT assays.

CompoundIC50_{50} (µM)
Control (DMSO)>100
2-(2-methoxyphenyl)-7-methyl derivative15

Q & A

Q. What are the established synthetic routes for 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, and how do reaction conditions influence yield?

The compound can be synthesized via a two-step protocol :

  • Step 1 : Synthesis of 2-amino-3-cyano-4H-chromene intermediates from substituted benzaldehydes and malononitrile derivatives.
  • Step 2 : Cyclization with formamidine acetate under microwave irradiation and solvent-free conditions to form the chromeno-pyrimidine-thione core . Key factors affecting yield include:
  • Microwave power and irradiation time (optimized at 300 W for 10–15 minutes).
  • Solvent-free conditions reduce side reactions and improve purity (yields: 70–85%) .
    For comparison, traditional thermal methods yield 50–65% under reflux conditions .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns. The methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.5 ppm and a singlet for the methoxy group at δ 3.8 ppm .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. The thione moiety’s planarity and hydrogen-bonding interactions (e.g., S···H–N) can be validated via crystallographic data .
  • IR spectroscopy : The thione (C=S) stretch appears at ~1250 cm1^{-1}, distinguishing it from thiol tautomers .

Q. How can researchers screen this compound for biological activity, and what preliminary assays are suitable?

  • Antibacterial screening : Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chromeno-pyrimidine derivatives show MIC values of 16–32 µg/mL, with activity linked to the electron-withdrawing thione group .
  • Antioxidant assays : Employ DPPH radical scavenging assays. Derivatives with methoxyphenyl groups exhibit IC50_{50} values of 20–40 µM, correlating with resonance stabilization of radical intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in substituent effects on biological activity?

Discrepancies in substituent impact (e.g., methoxy vs. ethoxy groups) can be addressed via:

  • Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., halogenation at position 7 or alkylation at position 3) and test against standardized bacterial strains .
  • Computational modeling : Density Functional Theory (DFT) calculations to analyze electronic effects (e.g., charge distribution on the thione sulfur) and steric hindrance . Example: Bromine substitution at position 7 enhances antimicrobial activity but reduces solubility, requiring co-solvents for in vivo testing .

Q. How can crystallographic data resolve ambiguities in tautomeric forms (thione vs. thiol)?

  • Use high-resolution X-ray diffraction to determine bond lengths (C–S vs. S–H). A C=S bond length of ~1.65 Å confirms the thione form, while S–H bonds (~1.34 Å) indicate thiol tautomers .
  • Hydrogen-bonding networks (e.g., S···H–N interactions) stabilize the thione tautomer, as observed in related chromeno-pyrimidine derivatives .

Q. What experimental designs optimize synthesis yields while minimizing environmental impact?

  • Green chemistry approaches : Replace traditional catalysts (e.g., FeCl3_3) with solvent-free, microwave-assisted protocols. This reduces reaction time from 12 hours to 20 minutes and increases yields by 15–20% .
  • Catalyst-free one-pot synthesis : Utilize 2-hydroxybenzaldehyde derivatives and urea/thiourea in ethanol under reflux. Yields up to 94% have been reported for analogous compounds .

Q. How do researchers address low reproducibility in biological assays for this compound?

  • Standardized protocols : Pre-treat compound solutions with DMSO (≤1% v/v) to ensure solubility without cytotoxicity.
  • Data validation : Triplicate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) and statistical analysis (e.g., ANOVA) to confirm significance .

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